2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is a synthetic organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its phenoxy and acetamide functional groups, which contribute to its chemical properties and biological activity.
The compound can be synthesized through a multi-step process involving the reaction of specific precursors, typically including 2,5-dimethylphenol and chloroacetyl chloride, followed by amidation with 2-isopropylaniline. This synthesis pathway allows for the controlled formation of the desired compound under specific conditions.
This compound falls under the category of phenylacetamides, which are known for their diverse biological activities and applications in medicinal chemistry. Its structure includes aromatic rings and functional groups that enhance its reactivity and interaction with biological targets.
The synthesis of 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide typically involves the following steps:
The molecular structure of 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide can be represented by the following details:
Property | Value |
---|---|
CAS Number | 448198-45-6 |
Canonical SMILES | CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(C)C)C |
InChI | InChI=1S/C19H23NO2/c1-13(2)16-7-5-6-8-17(16)20-19(21)12-22-18-10-9-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21) |
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide involves:
The physical properties include:
Chemical properties involve:
The applications of 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide are diverse:
This comprehensive overview highlights the significance of 2-(2,5-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide within scientific research and its potential applications across various fields.
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7